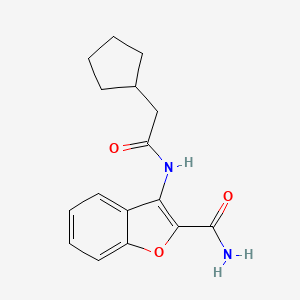

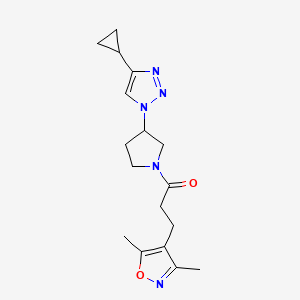

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, also known as CP94, is a compound with potential applications in various fields of research and industries. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the use of Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products can be achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is composed of fused benzene and furan rings . The molecular formula of this compound is C16H18N2O3.Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield . This method is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H18N2O3, and its molecular weight is 286.331. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Benzofuran Carboxamide Derivatives Synthesis : A series of benzofuran-2-carboxamide derivatives were synthesized, targeting the development of new bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).

Antiproliferative Effects and Mechanisms

- Benzofuran-2-Carboxamides in Tumor Cell Lines : Some benzofuran-2-carboxamides displayed concentration-dependent antiproliferative effects on tumor cell lines. Specifically, compounds with 2-imidazolynyl and 2-N-acetamidopyridyl substitutions showed selective effects on certain cell lines and induced apoptosis or other cell death mechanisms (Hranjec et al., 2013).

Antihyperlipidemic Potential

- Benzofuran-2-Carboxamides as Lipid-Lowering Agents : In an in vivo study using hyperlipidemic rats, certain benzofuran-2-carboxamides significantly reduced plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, suggesting their potential as treatments for hyperlipidemia and coronary heart diseases (Al-qirim, Shattat, Sweidan, & Sheikha, 2013).

Chemotherapeutic and Physiological Properties

- Diverse Biological Activities : Benzofuran-2-carboxamides have been investigated for various biological activities, including antimicrobial, anti-HIV, anti-cancer, lipid-lowering, antioxidant, and anti-coagulation activities. Their chemotherapeutic and physiological properties have made them a subject of extensive study in medicinal chemistry (Kulkarni, G. M. Kulkarni, Lin, & Sun, 2006).

Cholinesterase Inhibitory Activity

- Benzofuran Carboxamide Derivatives as Cholinesterase Inhibitors : A series of benzofuran-2-carboxamide derivatives were synthesized and evaluated as cholinesterase inhibitors, showing potent butyrylcholinesterase inhibitory activity and potential effects on Aβ self-aggregation (Abedinifar et al., 2018).

Orientations Futures

Benzofuran compounds, including 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, have potential applications in various fields of research and industries. Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Mécanisme D'action

Target of Action

It is known that benzofuran derivatives, to which this compound belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a manner that modulates the target’s activity, leading to changes in cellular function .

Biochemical Pathways

Benzofuran derivatives have been shown to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Benzofuran derivatives have been shown to have a wide range of effects, including antimicrobial and anticancer properties .

Propriétés

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c17-16(20)15-14(11-7-3-4-8-12(11)21-15)18-13(19)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWQLHPESDHJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)

![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)

![N-(5-methylisoxazol-3-yl)-2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2634791.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2634797.png)

![1-(3-Chlorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2634800.png)

![Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate](/img/structure/B2634801.png)

![6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2634805.png)